Cas no 906352-62-3 (2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde)
906352-62-3 structure
Product Name:2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Numero CAS:906352-62-3
MF:C10H9N3O
MW:187.197961568832
CID:797794
PubChem ID:18525815
Update Time:2025-07-25
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde,2-(1H-1,2,4-triazol-1-ylmethyl)-
- 2-(1,2,4-triazol-1-ylmethyl)benzaldehyde
- 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
- 2-(1,2,4-triazolylmethyl)benzaldehyde
- 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, AldrichCPR
- SCHEMBL16494597
- FT-0719523
- DTXSID00594570
- 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
- 2-((1H-1,2,4-Triazol-1-yl)methyl)benzaldehyde
- 906352-62-3
- AKOS006282776
- MS-22311
- DB-078729
-
- Inchi: 1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
- Chiave InChI: XPXZXSFDTOZFQQ-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC=CC=1CN1C=NC=N1
Proprietà calcolate
- Massa esatta: 187.07500
- Massa monoisotopica: 187.074561919g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 47.8Ų
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 391.9°Cat760mmHg
- Punto di infiammabilità: 190.8°C
- Indice di rifrazione: 1.624
- PSA: 47.78000
- LogP: 1.13890
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | H955625-10mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H955625-50mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | H955625-100mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 100mg |
$ 115.00 | 2022-06-02 |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
906352-62-3 (2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti